molecular formula C9H7N3 B160407 1H-Benzimidazole-2-acetonitrile CAS No. 4414-88-4

1H-Benzimidazole-2-acetonitrile

Cat. No. B160407
CAS RN: 4414-88-4
M. Wt: 157.17 g/mol
InChI Key: BWOVACANEIVHST-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-acetonitrile, also known as 2-Benzimidazoleacetonitrile, is used as a pharmaceutical intermediate. It is also used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-acetonitrile involves various methods. One such method involves the reaction of arylidene-1H-benzimidazole-2-acetonitrile with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation . Another method involves the cycloaddition of o-phenylenediamine with cyanogen bromide in the presence of an aqueous base followed by N-methylation with methyl iodide in the presence of anhydrous potassium carbonate in dry acetonitrile .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-acetonitrile consists of a benzene ring fused to an imidazole ring . The molecular formula is C9H7N3 .


Chemical Reactions Analysis

The reactivity of 1H-Benzimidazole-2-acetonitrile has been studied in the context of its use in the synthesis of benzimidazole derivatives. For instance, it has been found to react with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-acetonitrile has a molecular weight of 157.172, a density of 1.3±0.1 g/cm3, a boiling point of 439.5±28.0 °C at 760 mmHg, and a melting point of 200-205 °C (dec.) (lit.) .

Scientific Research Applications

Synthon in Fused Benzimidazole Synthesis

1H-Benzimidazole-2-acetonitrile has been extensively used as a synthon in the synthesis of fused benzimidazoles, which are crucial in the development of biologically active molecules. This synthesis involves several categorized reactions, each leading to different types of fused benzimidazoles (Dawood et al., 2010).

In Synthesis of Heterocyclic Compounds

The compound has been used in synthesizing novel heterocyclic compounds containing benzimidazole derivatives. These compounds show potential antimicrobial activity against various bacterial strains and viruses. In addition, their in vitro antimicrobial activity and in silico target prediction indicate their applicability in biological studies (Bassyouni et al., 2012).

Anti-HIV Activity Assessment

1H-Benzimidazole-2-acetonitrile was utilized in synthesizing benzimidazolylthiazoles and related compounds for evaluating their anti-HIV activity. However, the synthesized compounds did not exhibit significant activity against human HIV (Badawey et al., 1992).

Synthesis of Substituted Benzimidazoles

This compound is integral in the efficient synthesis of substituted benzimidazoles. The process highlights advantages like short reaction time, large-scale synthesis, and high yields, making it suitable for industrial applications (Bahrami et al., 2007).

Condensed Ring Systems Synthesis

It is used in the synthesis of various condensed ring systems like pyrido[1,2-a]benzimidazole derivatives. These compounds have been tested for activities against lymphocytic leukemia and for herbicidal and plant fungicidal activities, although they showed no significant activity (Rida et al., 1988).

Safety And Hazards

1H-Benzimidazole-2-acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVACANEIVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063445
Record name 1H-Benzimidazole-2-acetonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Cyanomethyl)benzimidazole

CAS RN

4414-88-4
Record name 1H-Benzimidazole-2-acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name (2-Benzimidazolyl)acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name (benzimidazol-2-yl)ethanenitrile
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Record name 1H-BENZIMIDAZOLE-2-ACETONITRILE
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Synthesis routes and methods

Procedure details

Benzimidazole-2-acetonitrile was prepared as follows. A mixture of o-phenylenediamine (1 mole) and ethyl cyanoacetate (2 moles) was refluxed for about 30 hours, cooled, diluted with propyl acetate (225 mL), filtered, washed and dried, to provide benzimidazole-2-acetonitrile in a 60-70% yield. Benzimidazole-2-acetonitrile is also available commercially from Aldrich Chemical Company.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
KM Dawood, NM Elwan, AA Farahat… - Journal of …, 2010 - researchgate.net
… 5-hydroxymethyl-1H-benzimidazole-2-acetonitrile 2 starting … was converted into 1H-benzimidazole-2-acetonitrile 3 by fusion … o-pheylenediamine gave 1H-benzimidazole-2acetonitrile 4 (…
Number of citations: 39 www.researchgate.net
R Mekheimer, RM Shaker, KU Sadek… - Heterocyclic …, 1997 - degruyter.com
A NOVEL SYNTHESIS OF BENZO[glIMIDAZO[l,2-a]PYRIDINES: THE REACTIVITY OF ARYLIDINE-IH-BENZIMIDAZOLE-2- ACETONITRILE WITH ELECTRON Page 1 A NOVEL …
Number of citations: 12 www.degruyter.com
K Bogdanowicz‐Szwed… - Journal für Praktische …, 1993 - Wiley Online Library
Addition of 1H‐benzimidazole‐2‐carbonitrile (1) to arylidenemalononitrile (2) gave 1‐amino‐3‐aryl pyrido[1,2‐a]benzimidazole‐2,4‐dicarbonitrile (3), 2‐aryl‐benzimidazole (4) and 1H‐…
Number of citations: 20 onlinelibrary.wiley.com
SM Rida, FSG Soliman… - Journal of …, 1988 - Wiley Online Library
The synthesis of some 3‐substituted and 2,3‐disubstituted‐1‐oxo‐1H,5H‐pyrido[1,2‐a]benzimidazole‐4‐carbo‐nitriles 5,6 by fusing 1H‐benzimidazole‐2‐acetonitrile 1 with some β‐…
Number of citations: 49 onlinelibrary.wiley.com
MR Shaaban, TMA Eldebss… - Journal of …, 2008 - Wiley Online Library
… It reacts also with 1H-benzimidazole-2-acetonitrile, 2-aminobenzimidazole and 3-amino-1,2,4-triazole to afford the novel pyrido[1,2-a]benzimidazole, pyrimido[1,2-a]benzimidazole and …
Number of citations: 35 onlinelibrary.wiley.com
VNS RameshBabu, A NarahariBabu… - Synthetic …, 1998 - Taylor & Francis
… of heterocyclic corn pound^^^^ with potential biological activity, we herein report a facile, single step synthesis of pyrido [ 1,2-a] benzimidazoles from 1H-benzimidazole-2-acetonitrile (1 )…
Number of citations: 13 www.tandfonline.com
KM Dawood, ZE Kandeel, AM Farag - Heteroatom Chemistry, 1999 - Wiley Online Library
… The enaminone 2 reacts with 1H-benzimidazole-2-acetonitrile (17) to afford the pyrido[1,2-a]benzimidazole derivatives 19. Compound 2 reacts also with 5-amino-3-phenylpyrazole (20) …
Number of citations: 21 onlinelibrary.wiley.com
ESAM Badawey, SM Rida, FSG Soliman… - Monatshefte für Chemie …, 1989 - Springer
… the authors described a facile onestep synthesis of 3-substituted and 2,3-disubstituted-l-oxo-lH,5H-pyridoF1,2-a]benzimidazole4-carbonitriles by fusing 1H-benzimidazole-2-acetonitrile …
Number of citations: 1 link.springer.com
EA Badawey, AA Hazzaa, SM Rida… - Archiv der …, 1992 - pubmed.ncbi.nlm.nih.gov
… Benzimidazolylthiazoles 2 were synthesized by condensing 1H-benzimidazole-2-acetonitrile (1) with sulphur and isothiocyanates. The syntheses of the Schiff bases 3, thioureas 4, and …
Number of citations: 16 pubmed.ncbi.nlm.nih.gov
TM Abu Elmaati, SB Said… - Journal of …, 2003 - Wiley Online Library
… Compound 2 reacted with 1H-benzimidazole-2-acetonitrile 10 to give to the diazaindenofluorene derivative 11. Also, 2 reacted with ω-cyano compounds 12a,b to afford the indenopyran …
Number of citations: 31 onlinelibrary.wiley.com

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